10H-Phenothiazine, 4-methoxy-
Overview
Description
10H-Phenothiazine, 4-methoxy- is a derivative of phenothiazine, a heterocyclic compound containing sulfur and nitrogen atoms Phenothiazine and its derivatives are known for their diverse applications in various fields, including medicine, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10H-Phenothiazine, 4-methoxy- typically involves the Smiles rearrangement, a well-known method for preparing phenothiazine derivatives. The reaction involves the rearrangement of 2-aminodiphenyl sulfides in the presence of a base, such as potassium hydroxide, under reflux conditions. The 4-methoxy group can be introduced through electrophilic substitution reactions using appropriate methoxy-containing reagents .
Industrial Production Methods: Industrial production of 10H-Phenothiazine, 4-methoxy- may involve large-scale Smiles rearrangement reactions, followed by purification steps such as recrystallization or chromatography to obtain the pure compound. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 10H-Phenothiazine, 4-methoxy- undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the phenothiazine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in glacial acetic acid.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated, nitrated, and sulfonated phenothiazine derivatives.
Scientific Research Applications
10H-Phenothiazine, 4-methoxy- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 10H-Phenothiazine, 4-methoxy- involves its interaction with molecular targets and pathways:
Photoredox Catalysis: The compound can act as a photoredox catalyst, facilitating electron transfer reactions under light irradiation.
Biological Activity: The compound’s antimicrobial and anticancer activities are believed to be due to its ability to interfere with cellular processes and enzyme functions.
Comparison with Similar Compounds
10H-Phenothiazine: The parent compound, known for its diverse applications in medicine and industry.
10H-Phenothiazine-5,5-dioxide: A sulfone derivative with enhanced stability and different biological activities.
2-Methoxy-10H-Phenothiazine: Another methoxy-substituted derivative with similar chemical properties.
Uniqueness: 10H-Phenothiazine, 4-methoxy- stands out due to its specific substitution pattern, which imparts unique chemical and physical properties
Properties
IUPAC Name |
4-methoxy-10H-phenothiazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NOS/c1-15-11-7-4-6-10-13(11)16-12-8-3-2-5-9(12)14-10/h2-8,14H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIXUPUQGDIRWCP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1SC3=CC=CC=C3N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20600389 | |
Record name | 4-Methoxy-10H-phenothiazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20600389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61174-11-6 | |
Record name | 4-Methoxy-10H-phenothiazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20600389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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